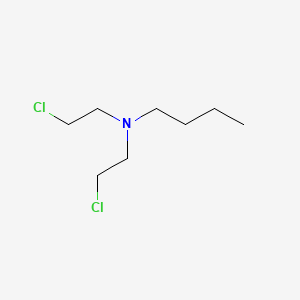
6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a nicotinamide moiety linked to a hydroxyazetidine ring, which imparts distinct chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxamide typically involves the reaction of nicotinic acid derivatives with azetidine intermediates. The process often requires specific catalysts and controlled reaction conditions to ensure the correct formation of the hydroxyazetidine ring. Detailed synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production methods for this compound are not widely documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effectiveness, scalability, and environmental considerations.
化学反応の分析
Types of Reactions
6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the nicotinamide moiety or the hydroxy group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the nicotinamide ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and specific catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity, influencing cellular signaling pathways, or altering gene expression. Detailed mechanistic studies are ongoing to fully elucidate its effects.
類似化合物との比較
Similar Compounds
- 6-(3-Hydroxyazetidin-1-yl)-N-(3-pyridin-2-ylpropyl)nicotinamide
- 2-[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino-4-(4-fluorophenyl)thiazole-5-carbonitrile
Uniqueness
6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C9H11N3O2 |
|---|---|
分子量 |
193.20 g/mol |
IUPAC名 |
6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C9H11N3O2/c10-9(14)6-1-2-8(11-3-6)12-4-7(13)5-12/h1-3,7,13H,4-5H2,(H2,10,14) |
InChIキー |
NUTROXVACFXRPK-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1C2=NC=C(C=C2)C(=O)N)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Diethyl [2-oxo-3-(triphenylphosphoranylidene)propyl]phosphonate](/img/structure/B8759805.png)


![Bicyclo[2.2.2]oct-5-ene-2-carbonitrile](/img/structure/B8759833.png)









![4,7-Dichloro-3-[(4-chlorophenyl)sulfonyl]quinoline](/img/structure/B8759912.png)
